Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
103573-39-3
VCID:
VC0147426
InChI:
InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
SMILES:
CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula:
C19H27NO3
Molecular Weight:
317.4 g/mol
Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
CAS No.: 103573-39-3
Reference Standards
VCID: VC0147426
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
CAS No. | 103573-39-3 |
---|---|
Product Name | Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
Molecular Formula | C19H27NO3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
Standard InChI | InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1 |
Standard InChIKey | NKMQWSHIZGWFCW-LMOVPXPDSA-N |
Isomeric SMILES | CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2 |
SMILES | CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Canonical SMILES | CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Synonyms | (1S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline Acetic Acid; (-)-1,2,3,4,5,6,7,8-octahydro-1-(p-methoxybenzyl)-Isoquinoline Acetate; (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline Acetate |
PubChem Compound | 13185569 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume